molecular formula C15H5F5N2O2S B1602744 Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate CAS No. 906352-58-7

Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate

Cat. No. B1602744
CAS RN: 906352-58-7
M. Wt: 372.27 g/mol
InChI Key: LHRLGPDYSCUADI-UHFFFAOYSA-N
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Description

“Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate” is a heterocyclic organic compound . Its molecular formula is C15H5F5N2O2S and it has a molecular weight of 372.269 g/mol .

Scientific Research Applications

Pharmaceutical Research

This compound, with its thiazole core, is part of a class of molecules that have shown diverse biological activities. Thiazoles are integral in the development of new drugs with applications such as antioxidants , analgesics , anti-inflammatory agents , and antimicrobial treatments . The pentafluorophenyl group could potentially enhance the bioavailability or selectivity of pharmaceuticals.

Antimicrobial Agent Development

Thiazole derivatives have been studied for their efficacy against various bacterial strains. The compound could be synthesized into derivatives that exhibit preliminary in vitro antibacterial activity against pathogens like Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .

Anticancer and Cytotoxic Agents

The thiazole ring is a common feature in many antineoplastic drugs . Research into thiazole derivatives has revealed their potential in antitumor and cytotoxic activities, which could make them valuable in cancer treatment strategies .

Neuroprotective Therapies

Thiazoles have been associated with neuroprotective properties , suggesting that derivatives of this compound could be explored for treating neurodegenerative diseases or as part of neurotransmitter synthesis processes, such as those involving acetylcholine .

Agricultural Chemicals

Given the broad biological activities of thiazoles, derivatives of this compound could be used in the development of fungicides or biocides . These applications are crucial for protecting crops and ensuring food security .

Material Science

The unique structure of this compound, particularly the pentafluorophenyl group, could be utilized in material science for the development of organic semiconductors , photovoltaic materials , or liquid crystals . These materials are essential for advancing technology in displays and solar energy capture .

Chemical Synthesis

In synthetic chemistry, this compound could serve as a precursor or intermediate for the synthesis of more complex molecules. Its reactive sites allow for various substitutions and modifications, enabling the creation of a wide range of new compounds .

Analytical Chemistry

The compound’s distinct chemical structure could be exploited in analytical chemistry as a reagent or standard for calibrating instruments or developing new detection methods for specific analytes .

Safety and Hazards

“Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate” is classified as having Acute Toxicity 4 (H302, H312, H332), which means it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation (H315) and serious eye irritation (H319) . It is also classified as STOT SE 3 (H335), indicating it may cause respiratory irritation .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H5F5N2O2S/c16-8-9(17)11(19)13(12(20)10(8)18)24-15(23)7-5-25-14(22-7)6-2-1-3-21-4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRLGPDYSCUADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H5F5N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594468
Record name Pentafluorophenyl 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate

CAS RN

906352-58-7
Record name 2,3,4,5,6-Pentafluorophenyl 2-(3-pyridinyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906352-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorophenyl 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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